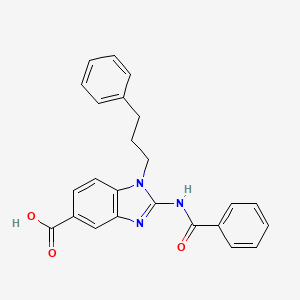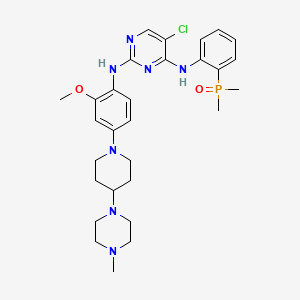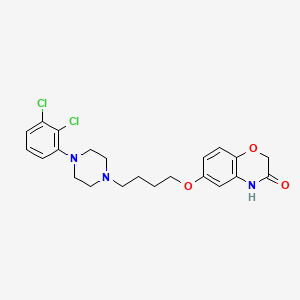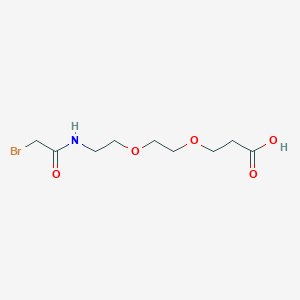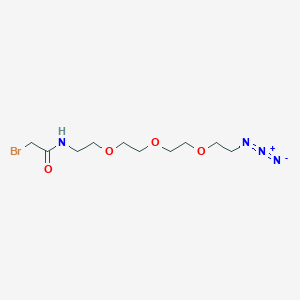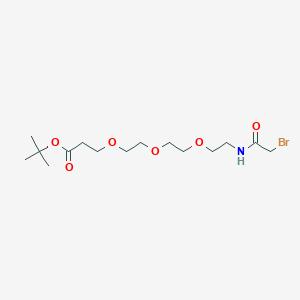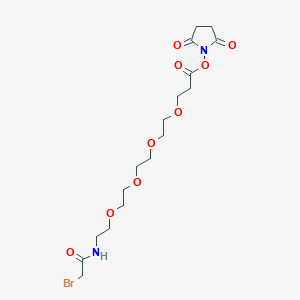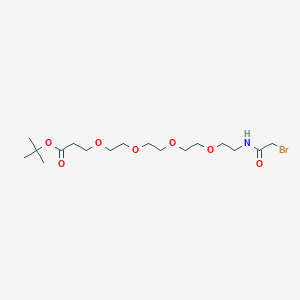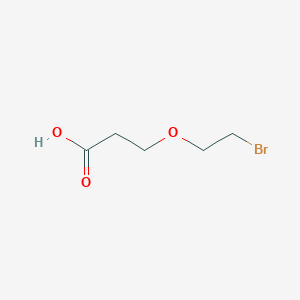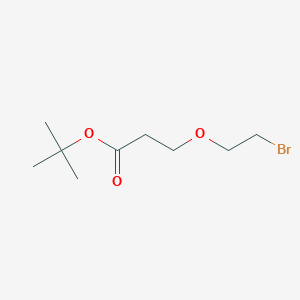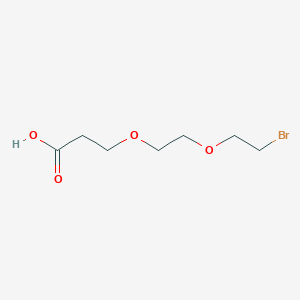
C25-140
概要
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a benzylpiperidine group, a pyrazole ring, and a triazolopyridazine ring . These types of compounds are often found in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine group, pyrazole ring, and triazolopyridazine ring would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylpiperidine group could undergo reactions typical of amines and the pyrazole and triazolopyridazine rings could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups and rings present in the compound .科学的研究の応用
TRAF6-Ubc13相互作用の阻害
C25-140は、E3リガーゼTNF受容体関連因子6(TRAF6)とユビキチン結合酵素E2N(Ubc13)間のタンパク質-タンパク質相互作用の阻害剤です。 Ubc13-OTUB1およびUbc13-Uev1a間の相互作用よりも、TRAF6-Ubc13相互作用を選択的に阻害します {svg_1} {svg_2}.
NF-κB活性化の減少
This compoundは、50 µMの濃度で使用した場合、マウス胚性線維芽細胞におけるIL-1β誘導性のNF-κB活性化を減少させます {svg_3}.
自己免疫疾患の治療
This compoundは、自己免疫を抑制することが示されています。 TRAF6に直接結合し、TRAF6とUbc13の相互作用を阻害します {svg_4}.
乾癬の治療
This compound(約1.5 mg/kg、1日2回)を局所的に塗布すると、TLR7アゴニストイミキモドによって誘導されたマウス乾癬モデルにおける鱗屑と紅斑が減少します {svg_5}.
関節リウマチの治療
This compoundは、6〜14 mg/kgを1日2回投与した場合、コラーゲン誘導性関節炎のマウスモデルにおける疾患の重症度を低下させます {svg_6}.
肺損傷の治療
This compound(5 mg/kg)は、高潮汐量の機械的換気によって誘導されたマウス肺損傷モデルにおける肺胞隔壁の肥厚、肺水腫、および気管支肺胞洗浄液(BALF)中の炎症細胞の浸潤も減少させます {svg_7}.
作用機序
Target of Action
C25-140 is a first-in-class, orally active, and fairly selective inhibitor . The primary targets of this compound are TRAF6 and Ubc13 . TRAF6 is a member of the TNF receptor-associated factor (TRAF) protein family, which comprises seven E3 ligase members . TRAF6 plays a crucial role in many immune signaling pathways .
Mode of Action
This compound directly binds to TRAF6 and blocks the interaction of TRAF6 with Ubc13 . This results in a reduction of TRAF6 activity and a decrease in NF-κB activation . By inhibiting the TRAF6-Ubc13 interaction, this compound combats autoimmunity .
Biochemical Pathways
The TRAF6-Ubc13 interaction is critical for the activation of innate and adaptive immune responses, mainly through the NF-κB axis . TRAF6 interacts with the heterodimeric E2 enzyme complex Ubc13–Uev1a to attach Lys 63-linked ubiquitin chains to its substrate proteins . These Lys 63-linked ubiquitin chains are necessary for the activation of immune responses . By inhibiting this interaction, this compound affects the NF-κB signaling pathway .
Result of Action
This compound effectively reduces TRAF6-mediated ubiquitin chain formation . It also efficiently inhibits IL-1β– and TNFα–mediated receptor signaling in the context of cytokine activation . In vivo studies have shown that this compound can ameliorate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Action Environment
It is known that this compound is effective in cytokine signaling of primary human and murine cells This suggests that the compound’s action may be influenced by the cellular environment and the presence of specific cytokines
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
C25-140 plays a significant role in biochemical reactions by inhibiting the TRAF6-Ubc13 interaction . This interaction is crucial for the formation of Lys63-linked polyubiquitin chains, which are involved in various cellular processes, including the activation of NF-κB signaling . By selectively inhibiting this interaction, this compound can effectively reduce TRAF6-mediated ubiquitin chain formation, thereby modulating the activity of proteins involved in these processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the activation of NF-κB, a key transcription factor involved in immune and inflammatory responses . This reduction in NF-κB activation can impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to TRAF6, thereby blocking the interaction between TRAF6 and Ubc13 . This prevents the formation of Lys63-linked polyubiquitin chains, which are crucial for the activation of NF-κB signaling . By inhibiting this process, this compound can modulate the activity of NF-κB and other proteins involved in this pathway, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway in cells . It interacts with TRAF6 and Ubc13, key enzymes in this pathway, to modulate the formation of Lys63-linked polyubiquitin chains . This can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and behavior .
Transport and Distribution
Given its role in inhibiting the TRAF6-Ubc13 interaction, it is likely that it interacts with these proteins in the cytoplasm, where this interaction typically occurs .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, given its role in inhibiting the TRAF6-Ubc13 interaction
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVRXVHZGBRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of C25-140 and how does it affect downstream signaling?
A1: this compound acts by specifically inhibiting the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). [] This interaction is crucial for TRAF6 to exert its E3 ligase activity and generate Lys63-linked ubiquitin chains. These chains are essential for activating the canonical NF-κB pathway, a key regulator of inflammation and immune responses. By disrupting the TRAF6-Ubc13 interaction, this compound effectively inhibits NF-κB activation and downstream pro-inflammatory signaling. []
Q2: What evidence supports the efficacy of this compound in preclinical models of autoimmune diseases?
A2: In preclinical studies, this compound demonstrated therapeutic potential in mouse models of psoriasis and rheumatoid arthritis. [] Treatment with this compound effectively ameliorated inflammation and improved disease outcomes in these models, suggesting its potential as a novel therapeutic strategy for autoimmune and inflammatory diseases. [] Additionally, research indicates that this compound protects against sepsis-induced myocardial injury by modulating the TRAF6/NF-κB pathway. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



